molecular formula C24H26N2O6 B1661756 Aloc-L-Orn(Fmoc)-OH CAS No. 947401-27-6

Aloc-L-Orn(Fmoc)-OH

Cat. No. B1661756
CAS RN: 947401-27-6
M. Wt: 438.5
InChI Key: KFSBEJCNHHQQBT-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aloc-L-Orn(Fmoc)-OH is a chemical compound used in scientific research. It is a derivative of L-ornithine, an amino acid that is involved in the urea cycle. Aloc-L-Orn(Fmoc)-OH is used to study the biochemical and physiological effects of L-ornithine in vitro.

Mechanism of Action

Aloc-L-Orn(Fmoc)-OH is a derivative of L-ornithine, which is involved in the urea cycle. L-ornithine is converted to citrulline in the urea cycle, which is then converted to arginine. Arginine is then used to produce urea, which is excreted in the urine. Aloc-L-Orn(Fmoc)-OH can also be used to study the effects of L-ornithine on other metabolic pathways, such as the production of polyamines.
Biochemical and Physiological Effects:
Aloc-L-Orn(Fmoc)-OH can be used to study the biochemical and physiological effects of L-ornithine in vitro. It can be used to study the effects of L-ornithine on cell proliferation and differentiation. It can also be used to study the effects of L-ornithine on the urea cycle and other metabolic pathways.

Advantages and Limitations for Lab Experiments

Aloc-L-Orn(Fmoc)-OH is a useful tool for studying the biochemical and physiological effects of L-ornithine in vitro. It is relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that the effects of Aloc-L-Orn(Fmoc)-OH may not be the same as the effects of L-ornithine in vivo. Additionally, Aloc-L-Orn(Fmoc)-OH may have limitations in terms of its solubility and stability.

Future Directions

There are many future directions for research involving Aloc-L-Orn(Fmoc)-OH. One area of research could focus on the effects of L-ornithine on cancer cells. L-ornithine has been shown to have antiproliferative effects on cancer cells, and Aloc-L-Orn(Fmoc)-OH could be used to study these effects in vitro. Another area of research could focus on the effects of L-ornithine on the immune system. L-ornithine has been shown to have immunomodulatory effects, and Aloc-L-Orn(Fmoc)-OH could be used to study these effects in vitro. Finally, Aloc-L-Orn(Fmoc)-OH could be used to study the effects of L-ornithine on other metabolic pathways, such as the production of nitric oxide.

Scientific Research Applications

Aloc-L-Orn(Fmoc)-OH is used in scientific research to study the biochemical and physiological effects of L-ornithine in vitro. It can be used to study the role of L-ornithine in the urea cycle, as well as its role in other metabolic pathways. Aloc-L-Orn(Fmoc)-OH can also be used to study the effects of L-ornithine on cell proliferation and differentiation.

properties

IUPAC Name

(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-2-14-31-24(30)26-21(22(27)28)12-7-13-25-23(29)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,26,30)(H,27,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSBEJCNHHQQBT-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801133288
Record name N5-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aloc-L-Orn(Fmoc)-OH

CAS RN

947401-27-6
Record name N5-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947401-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N5-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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